molecular formula C5H8IN3 B3242318 (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine CAS No. 1508480-48-5

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B3242318
CAS No.: 1508480-48-5
M. Wt: 237.04
InChI Key: GHZUARBTBXHLND-UHFFFAOYSA-N
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Description

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride is a high-value chemical building block with the molecular formula C5H10Cl2IN3 and a molecular weight of 309.96 g/mol . This pyrazole derivative is supplied as a powder and is recommended to be stored at 4°C . The iodine atom at the 4-position of the pyrazole ring makes this compound an especially versatile intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental to medicinal chemistry and drug discovery programs . This allows researchers to efficiently construct more complex molecules by enabling carbon-carbon and carbon-heteroatom bond formation. The primary value of this amine-functionalized, iodinated scaffold lies in its application in lead optimization and the synthesis of compound libraries for high-throughput screening . It is offered in high purity and various packaging, including bulk quantities, to support all phases of research and development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodo-2-methylpyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3/c1-9-5(2-7)4(6)3-8-9/h3H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZUARBTBXHLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Derivatization of 4 Iodo 1 Methyl 1h Pyrazol 5 Yl Methanamine

Transformations at the Iodo Substituent

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. This section details palladium-catalyzed cross-coupling reactions and other transformations that leverage the reactivity of this iodo group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the iodo substituent at the C4 position of the pyrazole ring serves as an excellent electrophilic partner in these transformations. While specific examples for (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine are not extensively documented, the reactivity of analogous 4-iodopyrazole (B32481) systems provides a strong indication of its synthetic potential.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for the formation of biaryl and vinyl-aryl compounds. It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids or their esters. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base. The primary amine of the aminomethyl group may require protection to prevent side reactions, although successful couplings on unprotected nitrogen-rich heterocycles have been reported under specific conditions. rsc.org

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. semanticscholar.orgresearchgate.netnih.govresearchgate.net This reaction is cocatalyzed by palladium and copper salts and is carried out in the presence of a base, typically an amine. The reaction of this compound with a variety of terminal alkynes would be expected to proceed efficiently, yielding 4-alkynyl-1-methyl-1H-pyrazol-5-yl)methanamine derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and molecules with applications in materials science and medicinal chemistry.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction would enable the introduction of various alkenyl groups at the C4 position of the pyrazole ring. The success of the Heck reaction can be influenced by the nature of the alkene and the specific reaction conditions employed.

ReactionCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd(0) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃)4-Aryl/Heteroaryl Pyrazole
Sonogashira Terminal AlkynePd(0) catalyst, Cu(I) salt, Base (e.g., Et₃N)4-Alkynyl Pyrazole
Heck AlkenePd(0) catalyst, Base (e.g., Et₃N, KOAc)4-Alkenyl Pyrazole

Reactions Involving the Aminomethyl Group

The primary aminomethyl group at the C5 position is a key site for a variety of derivatization reactions, allowing for the extension of the molecular framework and the introduction of new functional groups.

Acylation, Alkylation, and Sulfonylation of the Amine

The primary amine functionality of this compound is readily susceptible to reactions with various electrophiles.

Acylation of the amine with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. researchgate.netyoutube.comorganic-chemistry.orgorganic-chemistry.org This reaction is typically high-yielding and provides a straightforward method for introducing a wide range of acyl groups. The resulting amides can exhibit different biological activities or serve as precursors for further transformations. For example, reaction with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride would yield the corresponding amide, a structure found in some fungicidal compounds. researchgate.net

Alkylation of the primary amine can be achieved using alkyl halides or other alkylating agents. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. acs.orgwikipedia.org To achieve selective monoalkylation, specific strategies such as using a large excess of the primary amine, employing bulky alkylating agents, or utilizing protecting group strategies may be necessary. Alternative methods like reductive amination or borrowing hydrogen catalysis can also provide more controlled access to secondary and tertiary amines. nih.gov

Sulfonylation of the aminomethyl group with sulfonyl chlorides in the presence of a base yields sulfonamides. ekb.egnih.gov This reaction is analogous to acylation and is generally efficient. The resulting sulfonamides are an important class of compounds in medicinal chemistry, known for a wide range of biological activities. The synthesis of pyrazole-4-sulfonamides has been reported, highlighting the accessibility of this functional group within the pyrazole scaffold. nih.govresearchgate.net

ReactionReagentFunctional Group Formed
Acylation Acyl Chloride/AnhydrideAmide
Alkylation Alkyl HalideSecondary/Tertiary Amine
Sulfonylation Sulfonyl ChlorideSulfonamide

Formation of Imines and Schiff Bases for Further Derivatization

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. wikipedia.orgtandfonline.comrsc.orgrsc.org This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water. The formation of pyrazole-based Schiff bases is well-documented, often starting from a pyrazole aldehyde and an amine. tandfonline.comrsc.org In the case of the target compound, reaction with various aldehydes would yield a range of N-substituted imines.

These Schiff bases are not only stable compounds in their own right, with a range of reported biological activities, but they also serve as versatile intermediates for further chemical transformations. For example, the imine double bond can be reduced to afford secondary amines, or it can react with nucleophiles to introduce new substituents.

Cyclization Reactions Utilizing the Aminomethyl Functionality

The aminomethyl group, in concert with the pyrazole ring, can participate in cyclization reactions to form fused heterocyclic systems. While direct cyclization involving the aminomethyl group may require prior functionalization, the reactivity of analogous 5-aminopyrazoles provides a blueprint for such transformations. 5-Aminopyrazoles are known to react with various bifunctional reagents to construct fused pyrimidine, pyridine, and other heterocyclic rings. rsc.orgnih.govsemanticscholar.org

For this compound, a potential strategy would involve a two-step sequence where the aminomethyl group is first reacted with a suitable reagent to introduce a second reactive functionality, which then undergoes an intramolecular cyclization. For example, acylation of the amine with an α,β-unsaturated acyl chloride could be followed by an intramolecular Michael addition to form a piperidinone ring fused to the pyrazole. Alternatively, reaction with a β-ketoester could lead to the formation of a pyrazolo[1,5-a]pyrimidine-type structure after cyclization and dehydration. These strategies open up avenues to a rich diversity of complex, polycyclic pyrazole derivatives.

Reactivity of the Pyrazole Heterocycle

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the substituted pyrazole ring, the iodo group, and the primary aminomethyl substituent. The pyrazole core, being an aromatic heterocycle, exhibits characteristic reactivity patterns, which are modulated by the electronic effects of its substituents.

Electrophilic Aromatic Substitution at Unsubstituted Ring Positions

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the outcome being highly dependent on the nature of the substituents already present on the ring. rrbdavc.org In the case of this compound, the C-3 position is the sole unsubstituted carbon atom on the heterocyclic ring and is, therefore, the primary site for such reactions.

Common electrophilic substitution reactions that pyrazoles undergo include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. scribd.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while sulfonation employs fuming sulfuric acid. scribd.com Halogenation can be achieved with elemental halogens, often in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The reactivity of 4-halopyrazoles in electrophilic substitution has been a subject of study. While the halogen atom is deactivating, substitution at other positions on the ring is still possible, albeit under potentially harsher conditions than for an unsubstituted pyrazole. The kinetics of iodination of pyrazole and its derivatives have been investigated, providing insights into their relative electrophilic reactivities. acs.orgacs.org The introduction of an electrophile at the C-3 position of this compound would yield a trisubstituted pyrazole derivative, offering a pathway to novel compounds with potentially interesting biological activities.

A representative example of electrophilic substitution on a pyrazole ring is the iodination of 1-alkylpyrazoles, which has been studied kinetically. acs.org The relative reactivities of different positions on the pyrazole ring towards electrophiles are influenced by the electronic nature of the substituents.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyrazoles
Pyrazole DerivativeElectrophileMajor Product(s)Reference
PyrazoleVariousSubstitution at C-4 rrbdavc.org
1-Methylpyrazole (B151067)VariousSubstitution at C-4 acs.org
4-HalopyrazoleVariousSubstitution at C-3 or C-5 rsc.org

N-Alkylation and N-Acylation Reactions on the Pyrazole Nitrogen

While the N-1 position of the pyrazole ring in this compound is already substituted with a methyl group, the N-2 nitrogen atom possesses a lone pair of electrons and is, in principle, available for further reactions such as N-alkylation and N-acylation. These reactions would lead to the formation of pyrazolium (B1228807) salts.

N-Alkylation: The reaction of N-substituted pyrazoles with alkylating agents, such as alkyl halides, typically results in the formation of N-1, N-2-dialkylpyrazolium salts. rrbdavc.org This process is a quaternization reaction, where the N-2 nitrogen acts as a nucleophile. Various methods for the N-alkylation of pyrazoles have been developed, including those using basic conditions to deprotonate the pyrazole NH followed by addition of an electrophile, as well as acid-catalyzed methods. mdpi.comsemanticscholar.org Phase-transfer catalysis has also been employed for the efficient N-alkylation of pyrazoles. researchgate.net The regioselectivity of N-alkylation in unsymmetrical pyrazoles is often influenced by steric factors. mdpi.com

N-Acylation: Similarly, N-acylation of the N-2 position can be achieved using acylating agents like acid chlorides or anhydrides. This reaction would also lead to the formation of a pyrazolium species, specifically an N-acylpyrazolium salt. The direct acylation of N-substituted pyrazoles has been reported, providing access to a range of acylated derivatives. researchgate.net

It is important to note that the primary amine of the aminomethyl group at the C-5 position is also a nucleophilic site and can compete with the pyrazole N-2 nitrogen in both N-alkylation and N-acylation reactions. The relative reactivity of these two nitrogen atoms would depend on the specific reaction conditions and the nature of the electrophile. Selective N-acylation of the aminomethyl group is a common transformation in organic synthesis.

Table 2: Examples of N-Alkylation and N-Acylation Reactions of Pyrazole Derivatives
Pyrazole DerivativeReagentReaction TypeProduct TypeReference
PyrazoleAlkyl HalideN-AlkylationN-Alkylpyrazole researchgate.net
1-Substituted PyrazoleAlkyl HalideN-AlkylationN,N'-Dialkylpyrazolium Salt rrbdavc.org
PyrazoleAcid ChlorideN-AcylationN-Acylpyrazole nih.gov
AminomethylpyrazoleAlkyl HalideN-AlkylationN-Alkylated Aminomethylpyrazole mdpi.com
AminomethylpyrazoleAcetic AnhydrideN-AcylationN-Acetylated Aminomethylpyrazole mdpi.com

Multi-Component Reactions Incorporating this compound as a Core Reagent

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. mdpi.comnih.gov The structural features of this compound, particularly the presence of a primary amine, make it an excellent candidate for participation in various MCRs. The pyrazole moiety can serve as a core scaffold, upon which molecular diversity can be built.

One of the most prominent isocyanide-based MCRs is the Ugi reaction . nih.govnih.gov In a typical Ugi four-component reaction (Ugi-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By employing this compound as the amine component, a diverse library of pyrazole-containing peptidomimetics can be generated. The reaction is highly versatile and tolerates a wide range of functional groups on the other components.

Another important MCR is the Passerini reaction , which is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org While the primary amine of the target compound is not a direct participant in the classical Passerini reaction, derivatives of the amine could potentially be used in Passerini-type reactions or subsequent transformations of Passerini products.

The incorporation of functionalized pyrazoles into MCRs has been a subject of considerable interest, leading to the synthesis of a wide array of biologically active molecules. doaj.org The products of such reactions often possess complex and diverse structures, making MCRs a highly efficient strategy in drug discovery and medicinal chemistry. For example, the synthesis of pyrazole-fused heterocycles has been achieved through Ugi post-condensation strategies. researchgate.net

The aminomethyl group of this compound provides a key reactive handle for its integration into these convergent synthetic strategies, allowing for the rapid generation of complex molecules based on the pyrazole framework.

Table 3: Potential Multi-Component Reactions Involving this compound
MCR TypeReactantsPotential Product ScaffoldReference
Ugi-4CRThis compound, Aldehyde/Ketone, Carboxylic Acid, IsocyanidePyrazole-containing α-acylamino amide nih.govnih.gov
Passerini-typeDerivatives of the target compoundPyrazole-containing α-acyloxy carboxamide derivatives wikipedia.orgrsc.org

Advanced Spectroscopic and X Ray Crystallographic Elucidation of 4 Iodo 1 Methyl 1h Pyrazol 5 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the complete atomic connectivity and infer spatial relationships between atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the initial assignment of the core structure of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine.

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments:

N-CH₃ Protons: A singlet in the range of δ 3.5-4.0 ppm, characteristic of a methyl group attached to a nitrogen atom within a pyrazole (B372694) ring.

CH₂ Protons: A singlet corresponding to the methylene (B1212753) group protons, typically appearing between δ 3.8-4.5 ppm.

NH₂ Protons: A broad singlet whose chemical shift is solvent-dependent, often observed between δ 1.5-3.0 ppm, corresponding to the primary amine protons.

Pyrazole Ring Proton (C3-H): A singlet for the lone proton on the pyrazole ring, expected to appear downfield, typically in the range of δ 7.5-7.8 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Expected chemical shifts for the key carbon atoms include:

N-CH₃ Carbon: A signal around δ 35-40 ppm.

CH₂ Carbon: A signal for the methylene carbon, typically in the range of δ 40-50 ppm.

Pyrazole C3: This carbon, bonded to a hydrogen, would appear around δ 135-140 ppm.

Pyrazole C4: The carbon bearing the iodine atom is expected to be significantly shielded, with a chemical shift in the range of δ 60-70 ppm due to the heavy atom effect.

Pyrazole C5: The carbon atom substituted with the methanamine group would resonate in the region of δ 145-150 ppm. nih.govcdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ 3.7 38
-CH₂-NH₂ 4.0 45
-CH₂-NH₂ 1.8 (broad) -
C3-H 7.6 138
C4-I - 65

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing detailed connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. For this molecule, significant correlations are not expected due to the prevalence of singlet signals. However, it would definitively confirm the absence of coupling between the C3-H, CH₂, and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This would unequivocally link the proton signals to their corresponding carbon signals: the signal at δ ~7.6 ppm to the carbon at δ ~138 ppm (C3), the signal at δ ~3.7 ppm to the carbon at δ ~38 ppm (N-CH₃), and the signal at δ ~4.0 ppm to the carbon at δ ~45 ppm (-CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations, which is vital for piecing together the molecular framework. Key expected correlations include:

The N-CH₃ protons (δ ~3.7 ppm) showing correlations to the C5 (δ ~148 ppm) and C3 (δ ~138 ppm) carbons of the pyrazole ring.

The CH₂ protons (δ ~4.0 ppm) showing a strong correlation to the C5 carbon (δ ~148 ppm) and a weaker correlation to the C4 carbon (δ ~65 ppm).

The pyrazole C3-H proton (δ ~7.6 ppm) showing correlations to C5 (δ ~148 ppm), C4 (δ ~65 ppm), and the N-CH₃ carbon (δ ~38 ppm). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key expected NOESY correlation would be between the N-CH₃ protons and the C3-H proton, confirming their positions on the pyrazole ring. Another important correlation would be observed between the CH₂ protons and the C3-H proton, indicating their spatial closeness on the substituted ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₅H₈IN₃), the predicted monoisotopic mass is 236.9763 Da. uni.lu An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would validate the molecular formula.

Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. Key fragmentation pathways for pyrazoles often involve the cleavage of the ring. researchgate.net For the title compound, characteristic fragmentation could include:

Loss of an iodine radical (•I): This would result in a fragment ion at m/z 110.07.

Cleavage of the methanamine group: Loss of •CH₂NH₂ could lead to a fragment at m/z 206.95.

Ring Fragmentation: Pyrazole rings are known to fragment via the expulsion of HCN or N₂. researchgate.net This can lead to a complex series of lower mass ions that are characteristic of the pyrazole core structure.

Table 2: Predicted HRMS Data and Major Fragments

Ion Formula Calculated m/z
[M+H]⁺ C₅H₉IN₃⁺ 237.9836
[M-I]⁺ C₅H₈N₃⁺ 110.0767

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to display several key absorption bands:

N-H Stretch: The primary amine (-NH₂) group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching from the pyrazole ring proton would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). mdpi.com

N-H Bend: The scissoring vibration of the primary amine typically appears in the range of 1590-1650 cm⁻¹.

C=N and C=C Stretch: Vibrations associated with the pyrazole ring are expected in the fingerprint region, typically between 1400-1600 cm⁻¹. derpharmachemica.com

C-N Stretch: The stretching vibration for the C-N bond of the amine would be found in the 1000-1250 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=C/C=N bonds of the pyrazole ring, which often give strong Raman signals.

Table 3: Characteristic Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
-NH₂ Symmetric & Asymmetric Stretch 3300 - 3500
C-H (pyrazole) Stretch 3050 - 3150
C-H (alkyl) Stretch 2850 - 2960
-NH₂ Bend (Scissoring) 1590 - 1650
Pyrazole Ring C=C, C=N Stretch 1400 - 1600
C-N Stretch 1000 - 1250

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular structure and revealing details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. spast.org

For this compound, a successful crystallographic analysis would:

Confirm the connectivity of the atoms, verifying the 1-methyl, 4-iodo, and 5-methanamine substitution pattern on the pyrazole ring.

Provide precise bond lengths and angles. The C4-I bond length would be a key parameter, as would the geometry of the pyrazole ring, which is expected to be planar. spast.org

Elucidate the conformation of the methanamine side chain relative to the plane of the pyrazole ring.

Identify and characterize intermolecular interactions. The primary amine group is capable of acting as a hydrogen bond donor, and the pyrazole nitrogen atoms can act as acceptors. It is highly probable that the crystal structure would feature a network of N-H···N hydrogen bonds, linking adjacent molecules into chains, dimers, or more complex three-dimensional architectures. spast.orgnih.gov

Table 4: Expected Crystallographic Parameters

Parameter Description Expected Value/Observation
Crystal System The system describing the crystal lattice e.g., Monoclinic, Orthorhombic
Space Group The symmetry group of the crystal e.g., P2₁/c, P-1
Bond Lengths C-I, C-N, C-C, N-N bond distances Consistent with standard values for similar structures
Bond Angles Angles within the pyrazole ring and side chain Ring angles summing to ~540° for a planar 5-membered ring

Computational and Theoretical Investigations of 4 Iodo 1 Methyl 1h Pyrazol 5 Yl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, where the lowest energy conformation of a molecule is determined. nih.govnih.gov For (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the most stable molecular structure. nih.gov

These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms. The optimized geometry is crucial for all subsequent computational analyses, including the prediction of spectroscopic properties and reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity. A smaller energy gap suggests that the molecule is more polarizable and thus more chemically reactive. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (-(I+A)/2).

Below is an illustrative table of FMO energies and calculated reactivity descriptors for a pyrazole (B372694) derivative, demonstrating the type of data obtained from such an analysis.

ParameterValue (eV)
EHOMO-5.597
ELUMO-2.460
HOMO-LUMO Gap (ΔE)3.137
Ionization Potential (I)5.597
Electron Affinity (A)2.460
Electronegativity (χ)4.029
Chemical Hardness (η)1.569
Chemical Softness (S)0.319
Electrophilicity Index (ω)5.168

Note: The data in this table is representative of a substituted pyrazole and is for illustrative purposes only. Specific calculations for this compound would be required to obtain its precise values. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color-coded scheme. uni-muenchen.dewolfram.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions would likely be concentrated around the nitrogen atoms of the pyrazole ring and the lone pair of the primary amine group.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to electronegative atoms like the amine group.

Green regions represent areas of neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's reactive sites, complementing the quantitative data from FMO analysis. researchgate.netnih.gov

NMR Chemical Shift and Vibrational Frequency Predictions

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the nuclear magnetic shielding tensors. nih.govcore.ac.uk These tensors can be converted into predicted ¹H and ¹³C NMR chemical shifts. By comparing the theoretically predicted shifts with experimental data, researchers can confirm the molecular structure. nih.gov This is particularly useful for assigning specific signals in complex spectra to the correct nuclei within the molecule.

Vibrational Frequencies: Theoretical vibrational (infrared) spectra can also be computed. The calculated harmonic vibration frequencies correspond to the fundamental vibrational modes of the molecule. researchgate.net These theoretical frequencies are often scaled by an empirical factor to better match experimental FT-IR and Raman spectra. A Total Energy Distribution (TED) analysis can be performed to assign the calculated frequencies to specific vibrational modes, such as N-H stretching, C=C stretching, or C-I stretching, providing a detailed understanding of the molecule's vibrational behavior. core.ac.uk

Mechanistic Modeling of Chemical Reactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, it is possible to understand the step-by-step process through which reactants are converted into products.

Transition State Analysis for Reaction Pathways

A key aspect of mechanistic modeling is the identification and characterization of transition states. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur.

For the synthesis of pyrazole derivatives, such as the Knorr pyrazole synthesis, computational methods can be used to locate the transition state structures for each step of the proposed mechanism (e.g., condensation, cyclization, and dehydration). rsc.orgresearchgate.net By analyzing the geometry and energy of these transition states, researchers can:

Confirm the feasibility of a proposed reaction pathway.

Determine the rate-determining step of the reaction (the one with the highest activation energy).

Gain insight into factors that may influence the reaction's outcome, such as regioselectivity. mdpi.comnih.gov

Energy Profile Calculations for Synthetic Steps

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative description of the energy changes that occur throughout the reaction.

Thermodynamic properties such as the Gibbs free energy (ΔG) and enthalpy (ΔH) of reaction for each step can be calculated. A negative ΔG indicates a spontaneous process, while the magnitude of the activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate. These calculations allow for a detailed understanding of both the kinetic and thermodynamic aspects of the synthetic route to this compound.

Quantitative Structure-Property Relationship (QSPR) Studies on Derivatives (focused on physicochemical descriptors, e.g., pKa, dipole moment, not biological activity)

Quantitative Structure-Property Relationship (QSPR) studies represent a significant area of computational chemistry focused on correlating the structural features of molecules with their physicochemical properties. For derivatives of this compound, QSPR models are developed to predict properties without the need for empirical measurement, thereby accelerating the design and characterization of new chemical entities. These studies typically involve the calculation of various molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. The focus of this section is on physicochemical descriptors, particularly pKa and dipole moment, which are fundamental to understanding a molecule's behavior in different chemical environments.

The general methodology for QSPR studies on pyrazole derivatives involves several key steps. First, a dataset of molecules with known properties is established. Then, for each molecule, a set of theoretical descriptors is calculated using computational methods like Density Functional Theory (DFT). mdpi.comeurasianjournals.com Finally, a mathematical model is constructed to establish a relationship between the calculated descriptors and the observed properties. nih.gov

Detailed Research Findings

While specific QSPR studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through theoretical investigations of analogous pyrazole structures. Computational methods, particularly DFT, are powerful tools for predicting key physicochemical properties that are central to QSPR models. eurasianjournals.comresearchgate.net

pKa Prediction:

The pKa of a compound is a critical parameter that influences its ionization state at different pH levels, which in turn affects properties like solubility and membrane permeability. Theoretical calculations can predict pKa values with considerable accuracy. nih.govoptibrium.com These calculations often involve thermodynamic cycles and quantum mechanical computations of the free energies of the protonated and deprotonated species in a solvent continuum model. reddit.com

For pyrazole derivatives, the pKa is highly sensitive to the nature and position of substituents on the ring. Electron-withdrawing groups generally decrease the pKa (making the compound more acidic), while electron-donating groups tend to increase it. mdpi.com A hypothetical QSPR study on derivatives of the title compound could explore how modifications to the methanamine side chain or substitution of the iodo group affect the basicity of the amine and the pyrazole ring nitrogens.

Below is a representative data table illustrating the predicted pKa values for a series of hypothetical derivatives, calculated using a DFT approach (B3LYP/6-311++G(d,p)) with a solvent continuum model. mdpi.com

Table 1: Predicted pKa Values of this compound Derivatives This table presents hypothetical data for illustrative purposes.

Compound DerivativeSubstituent (R) on AminePredicted pKa (Amine)
Derivative 1-H9.15
Derivative 2-CH₃9.40
Derivative 3-CH₂CH₃9.45
Derivative 4-C(=O)CH₃6.20

Dipole Moment Analysis:

The following interactive table presents theoretical dipole moments for a series of related pyrazole derivatives, demonstrating the impact of substitution on molecular polarity. These values are typically calculated from the optimized molecular geometry at a specified level of theory. researchgate.net

Table 2: Calculated Dipole Moments of Substituted 1-Methylpyrazoles This table presents hypothetical data based on known computational trends for illustrative purposes.

Compound DerivativeSubstituent at C4Substituent at C5Calculated Dipole Moment (Debye)
Derivative A-I-CH₂NH₂3.10
Derivative B-Br-CH₂NH₂3.35
Derivative C-Cl-CH₂NH₂3.45
Derivative D-I-CH₂NHCH₃3.22

These theoretical investigations into physicochemical descriptors like pKa and dipole moment form the foundation of QSPR models. By establishing robust correlations between these calculated properties and molecular structure, it becomes possible to predict the behavior of novel derivatives, guiding synthetic efforts toward compounds with desired physicochemical profiles.

Role As a Synthetic Building Block and Precursor in Advanced Chemical Architectures

Precursor in the Synthesis of Complex Fused Heterocyclic Systems

The strategic placement of the iodo and methanamine groups on the methylpyrazole core makes (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine a valuable precursor for the synthesis of intricate fused heterocyclic systems. These systems are of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Construction of Pyrazolo[x,y-z]Fused Systems

While direct, specific examples of the use of this compound in the construction of pyrazolo[x,y-z]fused systems are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests a high potential for such applications. The presence of the amino group allows for cyclocondensation reactions with various carbonyl compounds or their equivalents, a common strategy for forming fused pyrimidine, pyridine, or triazine rings onto a pyrazole (B372694) core. For instance, reactions with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines, while reactions with α,β-unsaturated carbonyl compounds can yield pyrazolo[3,4-b]pyridines.

The iodine atom at the 4-position of the pyrazole ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents or the annulation of additional rings, further expanding the diversity of the accessible pyrazolo-fused systems.

Table 1: Potential Pyrazolo[x,y-z]Fused Systems from this compound

Fused SystemPotential Synthetic StrategyKey Reactions
Pyrazolo[1,5-a]pyrimidinesCyclocondensation with β-dicarbonyl compoundsAmine condensation
Pyrazolo[3,4-b]pyridinesReaction with α,β-unsaturated ketones/aldehydesMichael addition, cyclization
Pyrazolo[3,4-d]pyrimidinesReaction with formamide (B127407) or other one-carbon synthonsCyclization
Pyrazolo[1,5-a]triazinesReaction with reagents containing N-N-C or C-N-N fragmentsCyclocondensation

Integration into Polycyclic Nitrogen Heterocycles

Beyond the direct fusion of a second ring, the dual functionality of this compound enables its integration into larger, more complex polycyclic nitrogen heterocycles. The methanamine group can act as a nucleophile in reactions to build upon existing heterocyclic frameworks, while the iodo group allows for subsequent diversification through cross-coupling reactions. This sequential reactivity is a powerful tool for the assembly of novel polycyclic architectures with tailored electronic and steric properties.

Ligand Design in Coordination Chemistry and Materials Science

The nitrogen atoms of the pyrazole ring and the primary amine of the methanamine group in this compound make it an excellent candidate for ligand design in coordination chemistry. The ability to form stable complexes with a variety of metal ions opens up applications in materials science, including the development of metal-organic frameworks (MOFs).

Chelation Properties with Transition Metal Ions

The proximate arrangement of the pyrazole ring nitrogen and the methanamine nitrogen allows this compound to act as a bidentate chelating ligand, forming a stable five-membered ring upon coordination to a metal center. This chelation enhances the stability of the resulting metal complexes compared to monodentate ligands. The electronic properties of the pyrazole ring, which can be tuned by the methyl and iodo substituents, can influence the coordination strength and the properties of the resulting metal complexes.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Metal Ions
Bidentate (N,N')Chelation involving the pyrazole ring nitrogen and the methanamine nitrogen.Transition metals (e.g., Cu(II), Ni(II), Pd(II), Pt(II))
Monodentate (N-pyrazole)Coordination through the pyrazole ring nitrogen.Various metal ions
Monodentate (N-amine)Coordination through the methanamine nitrogen.Various metal ions
BridgingCoordination to two or more metal centers.Transition metal clusters

Intermediate in the Development of Catalytic Systems

The ability of this compound to form stable complexes with transition metals is also highly relevant to the field of catalysis. These metal complexes can themselves be catalytically active or serve as precursors to catalytic species.

The pyrazole-methanamine ligand can act as a supporting ligand, stabilizing the metal center in a catalytically active state and influencing its reactivity and selectivity. The steric and electronic properties of the ligand, which are influenced by the methyl and iodo groups, can be systematically varied to optimize the performance of the catalyst for a specific chemical transformation. For example, transition metal complexes bearing such ligands could find applications in cross-coupling reactions, hydrogenation, and oxidation catalysis. The iodo group also presents an opportunity for anchoring the catalytic complex to a solid support, facilitating catalyst recovery and reuse, which is a key principle of green chemistry.

Building Block for Novel Organic Materials (excluding material performance and application details, focusing on synthetic routes)

The strategic positioning of the iodo and methanamine functionalities on the pyrazole core of this compound allows for its use in several key polymerization and cross-coupling reactions. These synthetic routes are instrumental in the formation of advanced organic materials.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the pyrazole ring makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-nitrogen bonds, which are essential for extending the molecular framework and creating conjugated systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. When bifunctional boronic acids are used, this can lead to the formation of π-conjugated polymers.

Reactant 1Reactant 2Catalyst/BaseResulting LinkagePolymer Type (Potential)
This compoundAryl-diboronic acidPd(PPh₃)₄ / K₂CO₃Pyrazole-ArylConjugated Polymer
This compoundThiophene-diboronic acidPd(dppf)Cl₂ / Na₂CO₃Pyrazole-ThiopheneConductive Polymer

Sonogashira Coupling: This coupling reaction of the iodopyrazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, is a powerful tool for synthesizing pyrazole-containing enediynes and conjugated polymers. rsc.orgresearchgate.net The use of di-alkynes can lead to the formation of extended, rigid polymer backbones. mdpi.com

Reactant 1Reactant 2Catalyst SystemResulting LinkagePolymer Type (Potential)
This compound1,4-DiethynylbenzenePdCl₂(PPh₃)₂ / CuI / Et₃NPyrazole-Phenylene EthynyleneConjugated Polymer
This compound1,6-HeptadiynePd(PPh₃)₄ / CuI / TEAPyrazole-AlkyneCross-linked Polymer

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond between the iodopyrazole and another amine. wikipedia.orgnih.gov If a diamine is used as the coupling partner, this can lead to the synthesis of novel polymers with pyrazole units in the main chain. researchgate.net

Reactant 1Reactant 2Catalyst/Ligand/BaseResulting LinkagePolymer Type (Potential)
This compoundAnilinePd₂(dba)₃ / BINAP / NaOtBuPyrazole-AnilineN-Aryl Polymer
This compound1,4-PhenylenediaminePd(OAc)₂ / Xantphos / Cs₂CO₃Pyrazole-Phenylene-AminePolyaminoarene

Reactions Involving the Methanamine Group

The primary amine of the methanamine group provides a reactive site for condensation reactions, leading to the formation of polymers such as polyamides and polyimines (Schiff bases).

Polyamide Formation: The methanamine group can react with diacyl chlorides in a polycondensation reaction to form polyamides. nih.govscielo.brmdpi.com This introduces the pyrazole moiety as a pendant group on the polymer backbone.

Reactant 1Reactant 2Reaction TypeResulting LinkagePolymer Type
This compoundTerephthaloyl chloridePolycondensationAmideAromatic Polyamide
This compoundAdipoyl chloridePolycondensationAmideAliphatic Polyamide

Schiff Base Formation: The primary amine can undergo condensation with dialdehydes or diketones to form polyimines, also known as Schiff base polymers. nih.govst-andrews.ac.ukresearchgate.net These materials are of interest for their potential in chemosensing and catalysis.

Reactant 1Reactant 2Reaction TypeResulting LinkagePolymer Type
This compoundTerephthalaldehydeCondensationImine (Azomethine)Polyimine
This compound1,4-CyclohexanedioneCondensationImine (Azomethine)Polyimine

Bifunctional Polymerization Strategies

The presence of two distinct reactive functional groups allows for more complex polymerization strategies where both the iodo and the amine functionalities are utilized. This can lead to the formation of cross-linked materials or polymers with more intricate architectures. For example, the methanamine group could first be protected, followed by a polymerization reaction utilizing the iodo group. Subsequent deprotection would then make the amine available for further functionalization or for influencing the material's properties.

Alternatively, the amine could first be reacted to form a polymer, and the iodo groups along the polymer chain could then be used for post-polymerization modification via cross-coupling reactions, allowing for the grafting of different functionalities onto the polymer backbone.

Future Perspectives and Emerging Research Directions in 4 Iodo 1 Methyl 1h Pyrazol 5 Yl Methanamine Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

While established methods for the synthesis of pyrazole (B372694) cores are numerous, the focus for compounds like (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine is shifting towards greener, more efficient, and regioselective processes. nih.govias.ac.in Future synthetic strategies are expected to move beyond traditional multi-step sequences, which often involve harsh reagents and generate significant waste.

Key emerging trends include:

Continuous Flow Synthesis: This technology offers enhanced safety, particularly when handling potentially hazardous intermediates, and allows for rapid optimization and scalability. mit.edu A continuous flow setup could be envisioned for the synthesis of the pyrazole core, followed by sequential in-line modifications such as N-methylation, iodination, and functionalization of the methanamine group, creating a telescoped "assembly line" synthesis. mit.edu

Multicomponent Reactions (MCRs): MCRs are prized for their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.com The development of novel MCRs that directly yield highly substituted pyrazoles, including the specific substitution pattern of the target compound, is a significant area of future research. This could involve, for example, a one-pot reaction of a hydrazine (B178648) derivative, a β-ketoester, and other functionalized building blocks under mild, catalyst-free, or green catalytic conditions. ias.ac.in

Photoredox and Electrochemical Catalysis: These methods provide access to unique reactive intermediates under mild conditions, often avoiding the need for strong oxidants or reductants. mdpi.com Future research may explore the use of photoredox catalysis for the direct C-H iodination of the pyrazole ring or for novel derivatization pathways of the methanamine side chain. Electrosynthesis has already been demonstrated for the iodination of pyrazole precursors and represents a green alternative to traditional chemical methods.

Mechanochemistry: Solvent-free mechanochemical synthesis is a burgeoning field in green chemistry. nih.gov Ball-milling techniques could be developed for the synthesis of the pyrazole core or for subsequent derivatization steps, reducing solvent waste and potentially improving reaction kinetics.

A comparative look at these emerging methodologies is presented below:

MethodologyKey AdvantagesPotential Application for this compound Synthesis
Continuous Flow Enhanced safety, scalability, rapid optimization, telescoped reactionsIntegrated synthesis of the pyrazole core and subsequent functionalization steps.
Multicomponent Reactions High atom economy, operational simplicity, rapid access to complexityOne-pot synthesis of the fully substituted pyrazole from simple precursors.
Photoredox/Electrochemistry Mild reaction conditions, unique reactivity, green credentialsRegioselective iodination and novel side-chain functionalization.
Mechanochemistry Solvent-free, reduced waste, potentially faster reactionsSolid-state synthesis of the pyrazole ring or its derivatives.

Exploration of Undiscovered Reactivity and Derivatization Pathways

The true value of a chemical building block lies in its reactivity and the diversity of derivatives it can generate. The 4-iodo substituent is a particularly valuable handle for a wide range of cross-coupling reactions, offering a gateway to a vast chemical space. researchgate.net

Future research will likely focus on:

Advanced Cross-Coupling Reactions: While standard Suzuki, Sonogashira, and Heck couplings are well-established for iodopyrazoles, future work will likely explore more challenging and novel transformations. nih.gov This includes the development of robust protocols for C-N and C-O cross-coupling reactions directly at the C4 position, which have been successfully demonstrated for 4-iodopyrazoles using copper catalysis. nih.gov This would allow for the introduction of a wide array of amine and ether functionalities.

Derivatization of the Methanamine Group: The primary amine of the methanamine moiety is a key site for derivatization. Future research will undoubtedly explore its use in forming amides, sulfonamides, ureas, and carbamates, as well as its participation in reductive amination and multicomponent reactions to build more complex side chains. mdpi.com The interplay between the reactivity of the amine and the iodo group will be a fertile ground for developing selective, one-pot derivatization strategies.

Intramolecular Cyclizations: The strategic positioning of the methanamine and iodo groups could be exploited to construct fused heterocyclic systems. For example, after coupling a suitable partner to the C4 position, a subsequent intramolecular reaction involving the methanamine side chain could lead to novel bicyclic pyrazole derivatives. chim.it

Metal-Halogen Exchange Reactions: Treatment of the 4-iodo group with organolithium or Grignard reagents could generate a nucleophilic pyrazolyl species. This intermediate could then be trapped with a variety of electrophiles, enabling the introduction of a diverse range of functional groups at the C4 position that are not accessible through cross-coupling. nih.gov

Functional GroupPotential Derivatization PathwayResulting Structures
4-Iodo Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Ullmann couplingsArylated, alkynylated, alkenylated, aminated, and ether-linked pyrazoles.
4-Iodo Metal-Halogen Exchange followed by electrophilic quenchPyrazoles functionalized with alkyl, acyl, carboxyl, and other groups.
5-Methanamine Acylation, Sulfonylation, Reductive AminationAmides, sulfonamides, secondary/tertiary amines.
Combined Intramolecular cyclization post-C4 functionalizationFused pyrazolo-pyridines, pyrazolo-pyrimidines, etc.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of novel compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. nih.gov The modular nature of this compound makes it an ideal candidate for such approaches.

Future directions in this area include:

Robotic Synthesis: Automated robotic platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.gov A robotic system could be programmed to take a common pyrazole precursor and perform a matrix of reactions in parallel, for example, by reacting an array of boronic acids at the C4 position (via Suzuki coupling) with an array of carboxylic acids at the methanamine position (via amide coupling), rapidly generating a large library of diverse molecules. nih.gov

Solid-Phase Synthesis: Attaching the pyrazole core to a solid support would facilitate the use of excess reagents and simplify purification, which are key advantages in high-throughput synthesis. The methanamine group could serve as the initial attachment point to the resin. Subsequent reactions at the C4-iodo position could be carried out, followed by cleavage from the support to yield the final products.

Microfluidic and Droplet-Based Synthesis: These technologies allow for reactions to be carried out on a microscale, minimizing reagent consumption and waste. nih.gov High-throughput synthesis in microdroplets, where reactions can be accelerated, coupled with mass spectrometry for rapid analysis, represents a cutting-edge approach to rapidly explore chemical space. rsc.orgchemrxiv.org This could be used to quickly screen a wide range of coupling partners and reaction conditions for derivatizing this compound.

Advanced Computational Chemistry for Predictive Synthesis and Reactivity

Computational chemistry is no longer just a tool for post-hoc rationalization; it is increasingly being used in a predictive capacity to guide synthetic efforts. researchgate.net For a molecule like this compound, computational methods can provide invaluable insights.

Emerging research directions involve:

Predictive Reaction Modeling: Machine learning algorithms, trained on large datasets of known reactions, are becoming adept at predicting the outcomes of chemical transformations, including identifying optimal catalysts, solvents, and reaction conditions. princeton.edurjptonline.orgnih.gov Such models could be used to predict the success of various cross-coupling reactions at the C4-iodo position with novel or unconventional coupling partners, saving significant experimental time and resources. nih.gov

DFT for Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing a deep understanding of reaction mechanisms. researchgate.net This can be applied to understand the regioselectivity of derivatization, predict potential side reactions, and design catalysts with improved activity and selectivity for reactions involving the pyrazole core. For instance, DFT could be used to study the relative energies of intermediates in different cross-coupling catalytic cycles.

Virtual Library Design: Computational tools can be used to design virtual libraries of derivatives based on the this compound scaffold. These virtual compounds can then be screened in silico for desired properties (e.g., binding affinity to a biological target), and only the most promising candidates would be selected for actual synthesis. This approach significantly streamlines the discovery process.

Computational ToolApplicationResearch Goal
Machine Learning Reaction outcome predictionTo identify high-yield conditions for novel derivatizations a priori.
DFT Calculations Mechanistic analysis, transition state modelingTo understand and control regioselectivity; to design better catalysts.
Virtual Screening In silico property predictionTo prioritize the synthesis of derivatives with the highest potential for desired applications.

Q & A

Basic: What synthetic strategies and characterization methods are recommended for (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine?

Answer:
The synthesis typically involves a multi-step approach:

  • Iodination: Introduce iodine at the 4-position of a pre-synthesized pyrazole ring using iodinating agents like N-iodosuccinimide (NIS) under controlled conditions .
  • Amine functionalization: The methanamine group is introduced via reductive amination or nucleophilic substitution, followed by purification using column chromatography .

Characterization:

TechniquePurposeKey Data Points
1H/13C NMR Confirm substituent positions and purityδ ~2.5 ppm (N-CH3), δ ~3.8 ppm (CH2NH2)
FTIR Identify NH2, C-I, and C-N stretches~3350 cm⁻¹ (NH2), ~590 cm⁻¹ (C-I)
Mass Spec Verify molecular weightM+ peak at m/z 267 (C5H9IN3)

Reference these methods to ensure structural fidelity and reproducibility .

Advanced: How can computational crystallography tools resolve structural ambiguities in this compound?

Answer:
Programs like SHELXL (for refinement) and SHELXD (for phase determination) are critical for analyzing X-ray diffraction data, especially for iodine-containing derivatives:

  • High-resolution refinement: SHELXL handles twinning or disorder common in halogenated compounds .
  • ORTEP-3 generates thermal ellipsoid plots to visualize steric effects of the iodine substituent .
  • Density Functional Theory (DFT) complements crystallography by predicting electronic effects of iodine on the pyrazole ring’s reactivity .

Example Workflow:

Collect single-crystal X-ray data.

Solve phases using direct methods (SHELXD).

Refine with SHELXL, incorporating hydrogen bonding and halogen interactions .

Basic: What are the key reactivity patterns of this compound?

Answer:
The iodine atom and primary amine drive reactivity:

  • Nucleophilic substitution: Iodine can be replaced via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Amine derivatization: Acylation (e.g., acetic anhydride) or Schiff base formation (e.g., with aldehydes) modifies bioactivity .
  • Coordination chemistry: The amine acts as a ligand for transition metals (e.g., Cu, Pd), relevant to catalysis or metal-organic frameworks .

Advanced: How can conflicting biological activity data from structural analogs be reconciled?

Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) arise from:

  • Substituent electronic effects: Iodine’s electron-withdrawing nature alters charge distribution vs. furan/methyl analogs .
  • Steric hindrance: The bulky iodine may block binding pockets inaccessible to smaller substituents.

Methodology to resolve conflicts:

Comparative QSAR: Build quantitative structure-activity models using analogs with varying substituents.

Kinetic assays: Measure binding constants (e.g., SPR, ITC) to quantify iodine’s impact on target affinity .

Molecular dynamics simulations: Map steric clashes in target binding sites .

Advanced: What in silico strategies predict biological targets for this compound?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger to screen against targets like α-synuclein (neurodegeneration) or kinases (cancer) .
  • Pharmacophore modeling: Align with known inhibitors (e.g., pyrazole-based kinase inhibitors) to identify critical motifs (amine, iodine, pyrazole) .
  • ADMET prediction: SwissADME or pkCSM evaluates pharmacokinetics (e.g., blood-brain barrier penetration) for prioritization .

Case Study:
A docking study revealed strong binding to the ATP-binding pocket of EGFR kinase (ΔG = -9.2 kcal/mol), suggesting anticancer potential .

Basic: How does the iodine substituent influence the compound’s physicochemical properties?

Answer:

PropertyImpact of IodineExperimental Evidence
Solubility Decreases in polar solvents due to hydrophobicityLogP increased by ~1.5 vs. non-iodinated analogs
Stability Enhanced oxidative stability vs. Br/ClTGA shows decomposition >200°C
Reactivity Activates ring for electrophilic substitutionFaster Suzuki coupling vs. methyl analog

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:
Critical parameters:

  • Iodination efficiency: Use NIS in DMF at 60°C (yield >85%) .
  • Amine protection: Boc-anhydride prevents side reactions during cross-coupling .
  • Workup: Extract unreacted iodine with Na2S2O3 to avoid purification bottlenecks .

Troubleshooting Table:

IssueSolution
Low iodination yieldIncrease reaction time to 24 hrs
Amine oxidationUse inert atmosphere (N2/Ar)

Basic: What safety and handling protocols are recommended?

Answer:

  • Toxicity: Avoid inhalation (LD50 data pending; assume acute toxicity based on pyrazole analogs) .
  • Storage: Keep in amber vials at -20°C under inert gas to prevent amine degradation .
  • Waste disposal: Treat iodine-containing waste with Na2S2O3 before neutralization .

Advanced: How can isotopic labeling (e.g., 13C, 15N) aid in mechanistic studies?

Answer:

  • 13C-labeled amine: Tracks metabolic fate in cell assays via NMR or LC-MS .
  • 15N in pyrazole: Elucidates hydrogen-bonding interactions in protein-ligand complexes via solid-state NMR .

Application:
15N labeling confirmed NH2 coordination to Cu(II) in a catalytic complex via hyperfine splitting in EPR spectra .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Iodine handling: Use flow chemistry to minimize exposure and improve safety .
  • Cost optimization: Replace Pd catalysts with Ni-based systems for cross-coupling .
  • Purification: Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.